The compound is synthesized from readily available precursors such as benzylamine and methyl acrylate, making it accessible for laboratory and industrial synthesis. It falls under the category of piperidine derivatives, which are widely recognized in medicinal chemistry for their diverse biological activities, including antitumor and neuroprotective effects .
The synthesis of 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione typically involves multiple steps:
The reaction conditions often include:
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity while minimizing waste.
The molecular structure of 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione features:
1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione can participate in several chemical reactions:
The specific conditions for these reactions vary:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione is not fully elucidated but can be inferred based on its structural features:
Further studies are required to clarify its precise mechanism, but preliminary data suggest it may influence pathways related to neuroprotection and cancer treatment.
Property | Value |
---|---|
Molecular Formula | C24H24N2O3 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione |
InChI | InChI=1S/C24H24N2O3/c27... |
InChI Key | KSXDVIMGGTUSDV-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C(=O)CC1=C2C(=O)... |
These properties indicate a stable compound with potential solubility in organic solvents due to its aromatic components.
The applications of 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione span various fields:
The structural complexity and pharmacological potential of piperidine-based heterocycles occupy a central position in modern medicinal chemistry. Within this expansive chemical space, 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione (CAS: 1283734-84-8) emerges as a sophisticated molecular architecture characterized by its fused piperidine-dione core and ylidene substitution pattern. This compound exemplifies the strategic integration of multiple pharmacophoric elements into a single chemical entity—a benzyl-substituted piperidinone scaffold conjoined with a piperidine-2,4-dione system through an exocyclic double bond. The resulting conjugated system presents distinctive electronic properties and conformational constraints that significantly influence its biorecognition profile. While piperidine derivatives are ubiquitous in pharmaceuticals, the structural elaboration observed in this compound represents a significant departure from conventional N-substituted piperidines, offering novel opportunities for interaction with biological targets through its extended planar domain and hydrogen-bonding capabilities [1] [3].
Piperidine-dione heterocycles constitute a privileged structural motif in bioactive compound design, serving as versatile molecular platforms for modulating diverse physiological pathways. The 2,4-dioxopiperidine system, in particular, exhibits a balanced amphoteric character capable of both hydrogen bond donation (via the amide N-H) and acceptance (through carbonyl oxygen atoms). This dual functionality enables mimicry of peptide bonds and participation in key molecular interactions with biological macromolecules. The scaffold's significance is evidenced by its incorporation into compounds demonstrating central nervous system activity, anticancer properties, and anti-inflammatory effects. For instance, derivatives containing the piperidine-2,4-dione moiety have been investigated as gamma-aminobutyric acid (GABA) receptor modulators, capitalizing on the scaffold's structural similarity to endogenous neurotransmitters. Furthermore, the constrained semi-rigid conformation imposed by the dione system reduces entropic penalties upon binding to target proteins compared to more flexible chains, enhancing binding affinity and selectivity [5] [6]. The benzyl substitution pattern in this specific derivative further augments its pharmacological potential by introducing lipophilic domains capable of engaging in π-stacking interactions with aromatic residues in enzyme binding pockets—a critical feature exploited in the design of protease inhibitors and receptor antagonists [3] [4].
1-Benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione occupies a distinctive niche within the piperidinone chemical continuum through its unique exocyclic ylidene bridge connecting two nitrogen-containing heterocycles. Unlike conventional N-alkyl or N-aryl piperidinones, this compound features a conjugated enone system extending from the C4 position of the 2-oxopiperidine ring to the C3 position of the piperidine-2,4-dione. This structural arrangement confers significant planarity to the central molecular fragment, potentially facilitating intercalation into biological membranes or interaction with flat binding sites inaccessible to saturated analogues. The benzyl groups at N1 of both heterocycles serve dual purposes: they enhance lipid solubility for improved membrane penetration while simultaneously preventing unwanted oxidation at the nitrogen centers. This molecular architecture aligns with contemporary strategies in drug discovery that emphasize three-dimensional complexity through sp³-rich frameworks, as the compound incorporates multiple chiral centers and rotatable bonds constrained by the cyclic systems. Its structural complexity is quantifiable through metrics such as the fraction of sp³-hybridized carbon atoms (Fsp³ ≈ 0.65) and the presence of multiple hydrogen bond acceptors (six oxygen atoms) and donors (one N-H), positioning it advantageously within chemical space for targeting challenging biological interfaces [2] [4]. The compound exemplifies the pharmacophore hybridization approach—merging the bioactive 1-benzyl-2-oxopiperidine motif (observed in sigma receptor ligands) with the piperidine-2,4-dione system (recognized for its enzyme inhibitory potential) to create novel chemical entities with potentially enhanced polypharmacology [3] [4].
The exocyclic ylidene double bond in 1-benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione represents a critical structural determinant governing its electronic distribution, conformational behavior, and biological interactions. This unsaturated linkage establishes an extended π-conjugated system spanning the two heterocyclic components, significantly influencing the compound's electron distribution and dipole moment. The resulting electron delocalization enhances molecular rigidity, reducing conformational flexibility and potentially improving target selectivity by minimizing entropic penalties upon protein binding. Ylidene functionalities are increasingly recognized as bioisosteres for olefin-containing natural substrates and transition state analogues in enzymatic reactions. Specifically, the α,β-unsaturated carbonyl character adjacent to the ylidene bond may facilitate Michael addition reactions with biological nucleophiles such as cysteine thiol groups in enzyme active sites, offering a potential mechanism for covalent inhibition. Additionally, the polarized double bond serves as a hydrogen-bond acceptor, expanding the molecule's interaction repertoire beyond conventional hydrogen bonding to include non-classical interactions such as C-H···π contacts and halogen bonding. The presence of the benzyl substituents ortho to this system further modulates electron density through resonance effects, potentially fine-tuning the compound's affinity for electron-deficient biological targets. Computational studies on analogous ylidene-containing heterocycles suggest that such substitutions can dramatically influence frontier molecular orbital energies, thereby affecting charge transfer interactions with biological receptors—a property increasingly exploited in the design of kinase inhibitors and G-protein-coupled receptor modulators [1] [3] [4]. This electronic modulation capability, combined with the stereoelectronic effects imparted by the benzyl groups, positions ylidene-substituted piperidinediones as versatile scaffolds for structure-activity relationship exploration in medicinal chemistry campaigns.
Table 1: Fundamental Molecular Characteristics of 1-Benzyl-3-(1-benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione
Property | Value |
---|---|
CAS Registry Number | 1283734-84-8 |
Molecular Formula | C₂₄H₂₄N₂O₃ |
Molecular Weight | 388.46 g/mol |
IUPAC Name | 1-Benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione |
MDL Number | MFCD18800737 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 5 |
Topological Polar Surface Area | 58.7 Ų |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7